Aurotioprol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurotioprol is an antirheumatic agent.
Scientific Research Applications
1. Cellular and Molecular Interaction Studies
Aurothiopro has been studied for its interactions with various cellular components. For instance, its inhibition of succinoxidase activity was noted by Barron and Kalnitsky (1947) in their research for the Ministry of Supply (Barron & Kalnitsky, 1947). Additionally, Graham and Dale (1990) investigated the mechanism by which aurothiomalate, a gold complex, becomes active in vivo but not in vitro, through interaction with activated polymorphonuclear leukocytes (Graham & Dale, 1990).
2. Potential Therapeutic Uses
The therapeutic applications of aurothiopro, particularly in the context of rheumatoid arthritis, have been a significant focus. Abraham and Himmel (1997) discussed the rationale for using colloidal metallic gold in managing rheumatoid arthritis, highlighting the role of aurothiolates (Abraham & Himmel, 1997). Additionally, research by Nieminen et al. (2010) demonstrated how aurothiomalate inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes, suggesting its potential anti-inflammatory and antierosive properties (Nieminen et al., 2010).
3. Gene Expression Modulation
Aurothiopro's effects on gene expression have been explored. Handel et al. (1991) studied its inhibition on the binding of transcription factors to DNA, focusing on the progesterone receptor as a model. This research provides insights into the molecular mechanisms underlying its potential therapeutic effects (Handel et al., 1991).
4. Neuroscience Research
In neuroscience, aurothiopro has been used to study neuronal and other brain cell changes. Schmued (2002) utilized aurothiopro to create lesions around the circumventricular organs in rodent brains, contributing to the understanding of its toxicological impact on various cell types (Schmued, 2002).
properties
CAS RN |
27279-43-2 |
---|---|
Product Name |
Aurotioprol |
Molecular Formula |
C3H6AuNaO4S2 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
sodium;gold(1+);2-hydroxy-3-sulfidopropane-1-sulfonate |
InChI |
InChI=1S/C3H8O4S2.Au.Na/c4-3(1-8)2-9(5,6)7;;/h3-4,8H,1-2H2,(H,5,6,7);;/q;2*+1/p-2 |
InChI Key |
KBWWFTIQBJUOQR-UHFFFAOYSA-L |
SMILES |
C(C(CS(=O)(=O)[O-])O)[S-].[Na+].[Au+] |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)[S-].[Na+].[Au+] |
Appearance |
Solid powder |
Other CAS RN |
27279-43-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5743-29-3 (calcium[2:1] salt) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-aurothio-2-propanol-1-sulfonic acid 3-aurothio-2-propanol-1-sulfonic acid, calcium salt allochrysine aurothiopropanol sodium sulfonate aurotioprol calcium 3-aurothio-2-propanol-1-sulfonate chrisanol chrysanol chrysanol, calcium salt (2:1) krizanol sodium 3-aurothio-2-hydroxypropane-1-sulfonate sodium aurothiopropanol sulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.